sodium;5-amino-2-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;5-amino-2-nitrobenzoate is a chemical compound with the molecular formula C7H5N2NaO4. It is a derivative of benzoic acid, where the amino group is positioned at the 5th carbon and the nitro group at the 2nd carbon. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;5-amino-2-nitrobenzoate typically involves the nitration of 5-aminobenzoic acid. The reaction is carried out by treating 5-aminobenzoic acid with a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting 5-amino-2-nitrobenzoic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;5-amino-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with other aromatic compounds.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Diazotization is typically carried out using sodium nitrite and hydrochloric acid at low temperatures, followed by coupling with phenols or amines.
Major Products
Reduction: The major product is 5-amino-2-aminobenzoate.
Substitution: The major products depend on the coupling partner, resulting in various azo compounds.
Wissenschaftliche Forschungsanwendungen
Sodium;5-amino-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of sodium;5-amino-2-nitrobenzoate involves its interaction with specific enzymes and molecular targets. For example, in enzymatic assays, it acts as a substrate for gamma-glutamyltransferase, where it is converted to 5-amino-2-nitrobenzoate . This conversion can be measured spectrophotometrically, providing insights into enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-2-nitrobenzoic acid: The parent compound without the sodium salt.
2-Nitrobenzoic acid: A similar compound with the nitro group at the 2nd position but without the amino group.
3-Nitrobenzoic acid: Another isomer with the nitro group at the 3rd position.
Uniqueness
Sodium;5-amino-2-nitrobenzoate is unique due to the presence of both amino and nitro groups on the benzoic acid ring, which allows it to participate in a wide range of chemical reactions. Its sodium salt form enhances its solubility in water, making it more suitable for various applications in aqueous environments.
Eigenschaften
Molekularformel |
C7H5N2NaO4 |
---|---|
Molekulargewicht |
204.12 g/mol |
IUPAC-Name |
sodium;5-amino-2-nitrobenzoate |
InChI |
InChI=1S/C7H6N2O4.Na/c8-4-1-2-6(9(12)13)5(3-4)7(10)11;/h1-3H,8H2,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
VEVFYAJANVJKSY-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1N)C(=O)[O-])[N+](=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.